molecular formula C7H8BBrN2O3 B2373756 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid CAS No. 2096335-93-0

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Cat. No.: B2373756
CAS No.: 2096335-93-0
M. Wt: 258.87
InChI Key: PBQUZBFZHCLUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrN2O3 . It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a boronic acid moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general steps include:

    Bromination: A phenylboronic acid derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Hydrazinecarbonyl Introduction: The brominated intermediate is then reacted with hydrazine and carbonylating agents to introduce the hydrazinecarbonyl group.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of enzymes such as serine proteases. The hydrazinecarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and interactions with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQUZBFZHCLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.